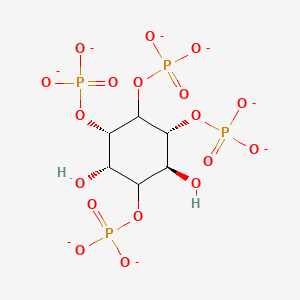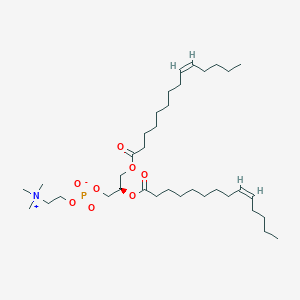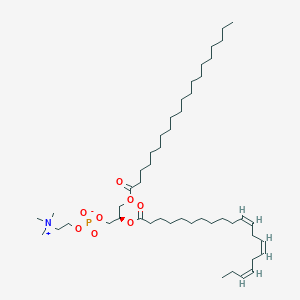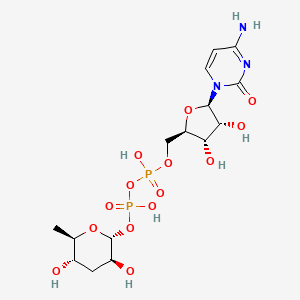
Fluo-5F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluo-5F is a xanthene dye. It has a role as a fluorochrome.
Scientific Research Applications
1. Use in Monitoring 5-Fluorouracil Metabolism
5-Fluorouracil (5FU) metabolism can be monitored in vivo using nuclear magnetic resonance (NMR) methods, particularly 19F NMR. This technique allows non-invasive analysis of the chemical constituents in living animals or humans, proving useful in tracing the metabolic fate of drugs such as 5FU (Stevens et al., 1984).
2. Investigation of Biomacromolecules
5-Fluoro-dl-tryptophan (5F-Trp) serves as a sensitive probe for investigating the orientation and dynamics of biomacromolecules at the in situ level. This application is vital for understanding complex biological processes at a molecular level (Zhao et al., 2007).
3. Calcium Imaging in Cells
Fluo-3, a related compound, has been extensively tested in living cells for indicating changes in intracellular calcium concentration ([Ca2+]i). Fluo-5F, by extension, can be presumed to have similar utility in monitoring [Ca2+]i in response to various stimuli (Kao et al., 1989).
4. Determining Intracellular Calcium in Vivo
Fluorine-19-nuclear magnetic resonance (19F-NMR) spectroscopic detection of 5-fluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (5F-BAPTA) is a method for measuring cytosolic free Ca2+ concentration ([Ca2+]i) in vivo, providing critical insights into cellular processes (Song et al., 1995).
5. Understanding 5-HT3 Receptors
Fluorescent ligands, including those related to Fluo-5F, have been used to probe the pharmacology and physiology of 5-HT3 receptors, offering a valuable method for studying receptor behavior and interactions (Lochner & Thompson, 2015).
properties
Product Name |
Fluo-5F |
|---|---|
Molecular Formula |
C35H27F3N2O13 |
Molecular Weight |
740.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-fluorophenoxy]ethoxy]-N-(carboxymethyl)-4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetic acid |
InChI |
InChI=1S/C35H27F3N2O13/c36-18-2-4-24(40(15-33(47)48)16-34(49)50)30(8-18)52-6-5-51-29-7-17(1-3-23(29)39(13-31(43)44)14-32(45)46)35-19-9-21(37)25(41)11-27(19)53-28-12-26(42)22(38)10-20(28)35/h1-4,7-12,41H,5-6,13-16H2,(H,43,44)(H,45,46)(H,47,48)(H,49,50) |
InChI Key |
PITMCSLKSXHPOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F)OCCOC5=C(C=CC(=C5)F)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis[1,6-a:5',6'-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid](/img/structure/B1263332.png)


![uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1263336.png)


![1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine](/img/structure/B1263340.png)





![N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1263351.png)